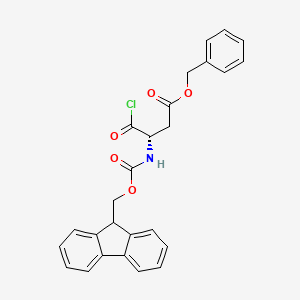
Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound utilized in the field of chemical synthesis, particularly for the production of nucleic acids or peptides. It is a derivative of the 4,4’-Dimethoxytrityl protected amidite, which is widely recognized for its role as a protecting group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB involves a series of reactions. The compound is synthesized through a series of reactions involving various reagents and solvents.
Industrial Production Methods: Industrial production of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Substitution reactions are common in the synthesis of nucleic acids
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Reduction: Triethylamine or ammonium hydroxide.
Substitution: Phosphoramidite reagents in the presence of tetrazole
Major Products Formed: The major products formed from these reactions include oligonucleotides and other nucleic acid derivatives .
Applications De Recherche Scientifique
Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex nucleic acid structures.
Biology: Utilized in the study of genetic sequences and gene expression.
Medicine: Applied in the development of therapeutic nucleic acids.
Industry: Employed in the production of synthetic RNA for various applications
Mécanisme D'action
The mechanism of action of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB involves its role as a reagent in the synthesis of RNA. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the construction of RNA molecules. The compound interacts with specific molecular targets and pathways involved in gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
- Dmt-2/'O-tbdms-rU Amidite
- Dmt-2/'O-tbdms-rC(tac) Amidite
- 2’-TBDMS-rA(N-tac)phosphoramidite
Comparison: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is unique due to its specific protecting groups and its application in RNA synthesis. Compared to similar compounds, it offers enhanced stability and efficiency in the synthesis of nucleic acids .
Propriétés
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMHZIXOXNRHDJ-MGFFOSEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O9PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(hydroxymethyl)-2,3-dimethylcyclopentyl]-, [1R-(1alpha,2beta,3beta,4alpha)]-](/img/new.no-structure.jpg)





![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)

